2-sulfanyl-1H-quinazolin-4-one

PARP-1 inhibition DNA damage repair X-ray crystallography

2-Sulfanyl-1H-quinazolin-4-one (synonym: 2-mercapto-4(3H)-quinazolinone; CAS 13906-09-7; molecular formula C₈H₆N₂OS; MW 178.21) is a heterocyclic quinazolinone scaffold bearing a free thiol (sulfanyl) group at the C-2 position. Unlike the more extensively explored 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (thione) tautomers or 3-substituted 2-mercapto-quinazolin-4-ones, this unsubstituted N-3/H-1 progenitor retains an unprotected sulfur nucleophile, enabling divergent S-alkylation/arylation for library synthesis, direct metal chelation through N,S-bidentate coordination, and intrinsic PARP-1 inhibitory activity at micromolar concentrations.

Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
Cat. No. B7760663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-sulfanyl-1H-quinazolin-4-one
Molecular FormulaC8H6N2OS
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C(N2)S
InChIInChI=1S/C8H6N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
InChIKeyPUPFOFVEHDNUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Sulfanyl-1H-quinazolin-4-one (2-Mercapto-4(3H)-quinazolinone): Core Scaffold Identity, Physicochemical Profile, and Procurement Rationale


2-Sulfanyl-1H-quinazolin-4-one (synonym: 2-mercapto-4(3H)-quinazolinone; CAS 13906-09-7; molecular formula C₈H₆N₂OS; MW 178.21) is a heterocyclic quinazolinone scaffold bearing a free thiol (sulfanyl) group at the C-2 position [1]. Unlike the more extensively explored 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (thione) tautomers or 3-substituted 2-mercapto-quinazolin-4-ones, this unsubstituted N-3/H-1 progenitor retains an unprotected sulfur nucleophile, enabling divergent S-alkylation/arylation for library synthesis, direct metal chelation through N,S-bidentate coordination, and intrinsic PARP-1 inhibitory activity at micromolar concentrations [2]. Its documented low in vivo toxicity and the availability of an X-ray co-crystal structure with PARP-1 (PDB: 6xvw) make it a structurally validated, tractable starting point for medicinal chemistry campaigns targeting DNA-damage repair pathways, neuroprotection, and anti-thrombotic applications [3].

Why 2-Sulfanyl-1H-quinazolin-4-one Cannot Be Casually Replaced by Other Quinazolinone Scaffolds in Research Procurement


The N-3/H-1 unsubstituted 2-mercapto-quinazolin-4-one scaffold occupies a unique functional intersection that its closest structural analogs cannot simultaneously satisfy. 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones lock the sulfur as a thione (C=S), abolishing the free thiol nucleophile required for S-alkylation derivatization and direct metal coordination [1]. Conversely, 3-substituted 2-mercapto derivatives (e.g., 3-phenyl or 3-(4-chlorophenyl) analogs) block the N-3 position with a substituent, eliminating the N-3/H tautomeric equilibrium that is critical for PARP-1 binding and altering the acid-base speciation profile that governs solubility and reactivity [2]. The parent compound's documented dual behavior—tautomerism between oxo-thiol and oxo-thione forms, plus a pKa amenable to pH-dependent partitioning—is central to its utility as both a synthetic intermediate for diverse S-alkyl libraries and a direct pharmacological probe [3].

Quantitative Differentiation of 2-Sulfanyl-1H-quinazolin-4-one Versus Its Closest Structural Analogs: Head-to-Head and Cross-Study Evidence


PARP-1 Enzymatic Inhibition: Parent Scaffold Micromolar Activity Validated by X-Ray Co-Crystal Structure, Distinct from Inactive Thione Tautomers

The parent 2-mercapto-4(3H)-quinazolinone scaffold (designated MC2050 in its S-alkylated form) is a confirmed micromolar PARP-1 inhibitor, a property not shared by 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones that lack the free thiol and adopt a thione tautomeric state incompatible with PARP-1 active-site occupancy [1]. The X-ray co-crystal structure of PARP-1 in complex with the quinazolinone core (PDB: 6xvw) has been solved at 2 Å resolution, providing atomic-level validation of binding mode and enabling rational structure-based optimization—a resource absent for thione-series analogs [2]. The optimized S-alkylated derivative MC2050 achieves an IC₅₀ of 119 nM against PARP-1 with 15-fold selectivity over PARP-2 (IC₅₀ = 1.8 μM), whereas the parent unsubstituted scaffold itself provides micromolar-range inhibition suitable for fragment-based screening campaigns .

PARP-1 inhibition DNA damage repair X-ray crystallography Cancer chemosensitization

Anti-Platelet Aggregation: PARP-Mediated Inhibition of ADP-Evoked Thrombocyte Aggregation at 500 μM, Equivalent to 4-Hydroxyquinazoline

In a direct comparative study of three PARP inhibitors, 2-mercapto-4(3H)-quinazolinone significantly reduced ADP-evoked human platelet aggregation at 500 μM (P < 0.05), with an efficacy profile equivalent to 4-hydroxyquinazoline at the same concentration [1]. Both compounds were less potent than the more optimized HO-3089, which achieved significant inhibition at 20 μM, but the data establish that the 2-mercapto scaffold directly engages platelet ADP signaling pathways [2]. Critically, this anti-platelet activity is a PARP-mediated pharmacological effect not reported for 3-substituted 2-mercapto derivatives or 2-thioxo analogs, which have been studied primarily for antimicrobial, anticonvulsant, or COX-2 inhibitory endpoints rather than cardiovascular pharmacology [3].

anti-platelet aggregation cardiovascular protection PARP inhibition ADP receptor antagonism

Multi-Kinase Inhibition and Broad-Spectrum Anticancer Activity of S-Alkylated Derivatives: Superior Therapeutic Window Versus Doxorubicin

S-Alkylated 2-sulfanylquinazolin-4(3H)-one derivatives, synthesized directly from the parent scaffold, exhibit broad-spectrum anticancer activity with a therapeutic window superior to doxorubicin. The lead derivative 5d demonstrated IC₅₀ values of 1.94–7.1 μM across four cancer cell lines (HepG2, MCF-7, MDA-231, HeLa), compared favorably with doxorubicin (IC₅₀ = 3.18–5.57 μM), but with markedly lower toxicity toward normal WI-38 fibroblasts: IC₅₀ = 40.85 μM for 5d versus 6.72 μM for doxorubicin—a 6.1-fold improvement in normal-cell safety [1]. Compound 5d also exhibited multi-kinase inhibitory activity in nanomolar ranges against HER2, EGFR, and VEGFR2, comparable to respective positive controls, and induced both early and late apoptosis with S-phase cell-cycle arrest and upregulation of pro-apoptotic caspases 3, 9, and Bax [2]. Other quinazolinone series (e.g., 3-aryl-2-thioxo analogs) have demonstrated cytotoxicity against colon carcinoma lines but with weaker potency (IC₅₀ values of 294–384 μM against LoVo and HCT-116) and without reported multi-kinase inhibition profiles [3].

multi-kinase inhibition anticancer VEGFR2/EGFR/HER2 apoptosis induction therapeutic window

MAO-B Selective Inhibition by S-Benzyl Derivatives: Nanomolar Potency and Absolute Isoform Selectivity Versus Non-Selective Thioxo Analogs

S-Benzylthio derivatives of 2-mercapto-4(3H)-quinazolinone achieve potent and exquisitely selective MAO-B inhibition—a profile not replicated by 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which have been studied primarily as anticonvulsants rather than MAO inhibitors [1]. The most potent derivative, 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one, exhibits an MAO-B IC₅₀ of 0.142 μM with a competitive, reversible mechanism (Kᵢ = 0.068 μM), and critically, none of the fourteen tested derivatives showed any MAO-A inhibitory activity, demonstrating absolute isoform selectivity [2]. In contrast, the closest structural comparator series—3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones—have no reported MAO inhibitory data in the primary literature; their biological profiling has been limited to anticonvulsant (GABA-A receptor binding) and antimicrobial endpoints [3]. The unsubstituted benzylthio derivative showed significantly weaker activity (IC₅₀ = 3.03 μM), confirming that the parent scaffold's S-alkylation vector, rather than the quinazolinone core alone, drives potency.

MAO-B inhibition neurodegeneration Parkinson's disease isoform selectivity reversible inhibition

N,S-Bidentate Metal Chelation: Unsubstituted Scaffold Enables Octahedral Complexes with Transition Metals, Distinct from 3-Substituted Analogs in Electrochemical Behavior

2-Mercapto-4(3H)-quinazolinone (HL1) acts as an N,S-bidentate chelating ligand via the thiol sulfur and N-1 nitrogen atoms, forming octahedral mixed-ligand complexes of the type [M(HL1)(phen or en)(H₂O)Cl] with Mn(II), Co(II), Ni(II), and Cu(II) [1]. The 3-phenyl substituted analog (HL2 = 2-mercapto-3-phenyl-quinazolin-4-one) also complexes through N,S coordination, but electrochemical studies reveal that the Ni(II) complexes of the unsubstituted HL1 ligand with 1,10-phenanthroline exhibit reduction at more positive potentials compared to the corresponding ethylenediamine complexes—a redox-tuning property relevant to electrocatalytic applications [2]. Furthermore, the N-3/H unsubstituted scaffold forms very stable complexes with Ag(I), Hg(I), Ru(III), and Bi(III) in polymeric tetrahedral (Ag, Hg) and octahedral (Ru, Bi) geometries, whereas the 3-butyl, 3-phenyl, and 3-m-tolyl derivatives yield analogous but structurally distinct coordination compounds, demonstrating that the N-3 substituent modulates complex stoichiometry and geometry [3]. The ESR spectra of Cu(II)-HL1 complexes indicate metal-ligand bonds with considerable covalent character, a feature that differentiates these from Cu(II) complexes of 2-thioxo-quinazolinone ligands which bind through the thione sulfur.

metal complexation N,S-bidentate ligand transition metals electrochemistry crystal structure

Optimal Research and Industrial Application Scenarios for 2-Sulfanyl-1H-quinazolin-4-one Based on Quantified Differentiation Evidence


PARP-1-Targeted Fragment-Based Drug Discovery and Structure-Guided Optimization

The availability of a high-resolution (2 Å) X-ray co-crystal structure of PARP-1 with the quinazolinone core (PDB: 6xvw) makes this scaffold an ideal starting point for fragment-based drug design (FBDD) campaigns targeting the PARP-1 NAD⁺-binding pocket [1]. The free thiol group enables facile S-alkylation to explore the adenosine subpocket, as demonstrated by the evolution from the micromolar parent scaffold to the 119 nM PARP-1 inhibitor MC2050 . Researchers procuring this compound for FBDD benefit from established synthetic protocols (simple alkylation with alkyl halides in anhydrous alkaline conditions) and a validated structural biology resource not available for competing quinazolinone scaffolds.

Dual PARP-Inhibitory/Anti-Platelet Cardiovascular Probe Development

For cardiovascular research groups exploring the intersection of PARP inhibition and thrombosis, 2-mercapto-4(3H)-quinazolinone provides a unique dual-pharmacology probe: it inhibits PARP-1 at micromolar concentrations while simultaneously blocking ADP-evoked platelet aggregation at 500 μM in human platelet-rich plasma [1]. This dual activity—PARP-mediated cardioprotection plus P2Y receptor pathway antagonism—is absent from 3-substituted antimicrobial quinazolinones and 2-thioxo anticonvulsant analogs, making the unsubstituted scaffold a strategically differentiated tool compound for ischemia-reperfusion injury models where both myocardial protection and thrombotic risk reduction are desired endpoints.

S-Alkyl Derivatization Platform for Multi-Targeted Kinase Inhibitor Libraries in Oncology

The parent scaffold's S-alkylation vector enables rapid generation of diverse 2-sulfanylquinazolin-4(3H)-one libraries that have demonstrated multi-kinase inhibition (VEGFR2, EGFR, HER2) in nanomolar ranges and broad-spectrum anticancer cytotoxicity with a 6.1-fold safety margin over doxorubicin in normal cells [1]. This positions the compound as a preferred starting material for medium-throughput oncology library synthesis, particularly for programs seeking kinase inhibitors that also induce caspase-dependent apoptosis via Bax/Bcl-2 modulation—a dual mechanism not achievable from 3-aryl-2-thioxo-quinazolinone precursors that lack the requisite S-alkylation chemistry.

Selective MAO-B Inhibitor Development for Parkinson's Disease with Absolute Isoform Selectivity

S-Benzylthio derivatives synthesized from this scaffold achieve potent MAO-B inhibition (IC₅₀ = 0.142 μM for the 3-iodobenzyl analog) with complete absence of MAO-A activity, eliminating the tyramine-induced hypertensive crisis risk associated with non-selective or MAO-A-preferring inhibitors [1]. The reversible, competitive mechanism (Kᵢ = 0.068 μM) and the clear SAR showing that meta-halogen substitution on the S-benzyl group drives potency provide a rational optimization path. Procuring the parent 2-mercapto scaffold is the necessary first step for medicinal chemistry teams developing next-generation MAO-B inhibitors for Parkinson's disease that require absolute isoform selectivity unattainable from alternative quinazolinone chemotypes lacking the S-benzyl derivatization handle.

Quote Request

Request a Quote for 2-sulfanyl-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.